(3S)-Aminoquinuclidine-D1 Dihydrochloride
Description
(3S)-Aminoquinuclidine-D1 Dihydrochloride is a stereospecific dihydrochloride salt of an amino-substituted quinuclidine derivative. The (3S)-stereochemistry confers distinct spatial orientation to the amino group, which may influence binding affinity and selectivity.
Properties
IUPAC Name |
(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1/i7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUAXQZIRFXQML-DZWZAEAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CN2CCC1CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps in Resolution:
-
Free Base Generation : Racemic 3-aminoquinuclidine dihydrochloride is treated with a base (e.g., K₂CO₃ or Et₃N) to liberate the free amine.
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Chiral Acid Addition : A chiral resolving agent (e.g., D-tartaric acid) is added to the free base in a solvent (e.g., methanol or THF). The mixture is stirred at 0–50°C to induce salt precipitation.
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Recrystallization : The resulting salt is recrystallized to enhance optical purity. Hydrolysis with a base (e.g., K₂CO₃) yields the free (3S)-enantiomer, which is then converted to the dihydrochloride salt.
Table 1: Experimental Conditions for Chiral Resolution
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Methanol, ethanol, or THF | |
| Chiral Acid | D-tartaric acid (7.3 g per 10 g substrate) | |
| Temperature | 0–50°C | |
| Optical Purity | >98% ee |
Deuterium Incorporation Strategies
The incorporation of deuterium at the C3 position is critical for synthesizing the D1 variant. Two primary approaches are employed:
Isotopic Exchange During Synthesis
Deuterium is introduced via acid-catalyzed exchange using deuterated solvents (e.g., D₂O or CD₃OD). This method is typically applied during the resolution or salt formation steps.
Example Protocol:
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Salt Formation : Racemic 3-aminoquinuclidine is dissolved in D₂O/CH₃OD.
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Recrystallization : Chiral acid is added, and the mixture is stirred at 0–30°C to promote deuterium exchange.
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Hydrolysis : The resolved salt is hydrolyzed with K₂CO₃ in D₂O to retain deuterium labeling.
Use of Deuterated Precursors
Deuterated intermediates (e.g., deuterated 3-aminoquinuclidine) are synthesized prior to resolution. This ensures precise labeling and avoids scrambling.
Table 2: Deuterium Labeling Efficiency
| Method | Labeling Efficiency (%) | Challenges |
|---|---|---|
| Acid-Catalyzed Exchange | 85–95 | Risk of proton back-exchange |
| Deuterated Precursors | 100 | Higher cost of deuterated reagents |
Alternative Synthetic Routes
While resolution is the dominant method, alternative routes include:
Reductive Amination
This method involves converting a ketone precursor (e.g., quinuclidin-3-one) to the amine using a deuterated reducing agent (e.g., NaBD₄).
Reaction Scheme:
C–H Functionalization
Modern C–H activation methods enable direct deuterium incorporation into the quinuclidine core. For example, transition-metal-catalyzed deuteration of 3-aminoquinuclidine derivatives.
Table 3: C–H Activation Conditions
| Catalyst | Deuterium Source | Temperature | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | D₂O | 80–100°C | 60–75 |
| RuCl₃ | CD₃OD | 120°C | 70–85 |
Physical and Chemical Characterization
Critical properties of this compound are summarized below:
Table 4: Key Properties
Industrial and Research Applications
The compound serves as a chiral building block in pharmaceuticals and catalysis:
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Pharmaceuticals : Intermediate in the synthesis of 5-HT₃ receptor modulators.
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Catalysis : Deuterated analogs are used to study reaction mechanisms via kinetic isotope effects.
| Concentration (mM) | Volume (mL) | Solvent (e.g., MeOH) | Storage |
|---|---|---|---|
| 1 mM | 4.997 mL | 5 mL | -80°C |
| 10 mM | 0.4997 mL | 5 mL | -20°C |
Chemical Reactions Analysis
Types of Reactions
(3S)-Aminoquinuclidine-D1 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
(3S)-Aminoquinuclidine-D1 Dihydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound is studied for its interactions with biological systems, particularly in the context of neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3S)-Aminoquinuclidine-D1 Dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Stereochemical Variants: (R)-(+)-3-Aminoquinuclidine Dihydrochloride
Key Differences :
- Stereochemistry: The (R)-enantiomer (CAS 123536-14-1) differs in the spatial arrangement of the amino group compared to the (3S)-isomer. Such stereochemical divergence can lead to variations in pharmacokinetics, receptor interactions, and toxicity profiles.
- Applications : Both isomers may serve as chiral ligands or intermediates, but enantiomeric purity is critical for applications requiring stereoselectivity.
Cyclohexanol Derivatives: (1S,3S)-3-Amino-cyclohexanol Hydrochloride
Key Differences :
- Core Structure: This compound (CAS 2377847-94-2) features a cyclohexanol backbone instead of a quinuclidine bicyclic system, reducing conformational rigidity.
- Safety: Limited hazard data are available, but standard precautions for hydrochloride salts (e.g., avoiding inhalation) apply .
Benzidine Derivatives: o-Dianisidine Dihydrochloride
Key Differences :
- Chemical Class: A benzidine derivative (CAS 20325-40-0) with methoxy groups, structurally distinct from aminoquinuclidines.
- Hazards : Associated with respiratory discomfort and cumulative toxic effects, necessitating stringent respiratory protection .
- Applications: Primarily used in dye synthesis, unlike aminoquinuclidines, which are more common in pharmaceutical research.
Aminoacetonitrile Hydrochloride
Key Differences :
- Functional Groups : Contains a nitrile group instead of a bicyclic amine, making it reactive toward strong acids/bases .
- Safety Precautions : Requires engineering controls (e.g., ventilation) and PPE, similar to dihydrochloride salts, but distinct in reactivity.
Comparative Data Table
Research Findings and Implications
Stereochemistry and Bioactivity: The (3S)- and (R)-aminoquinuclidine isomers highlight the importance of chirality in drug design. While neither has comprehensive toxicological data, enantiomeric differences could lead to divergent metabolic pathways or target engagement.
Safety Profiles: Dihydrochloride salts generally require precautions against inhalation and skin contact.
Structural Rigidity vs. Flexibility: Quinuclidine’s bicyclic structure offers rigidity advantageous for receptor binding, whereas cyclohexanol derivatives may provide more conformational flexibility but less target specificity.
Biological Activity
(3S)-Aminoquinuclidine-D1 dihydrochloride is a compound that has garnered interest due to its potential biological activities, particularly as a modulator of serotonin receptors and its implications in various therapeutic areas. This article reviews the compound's biological activity based on diverse research findings, including case studies and pharmacological data.
Chemical Structure and Properties
This compound is a bicyclic amine characterized by its ability to interact with various neurotransmitter systems. The chemical structure can be represented as follows:
- Chemical Formula : CHClN
- Molecular Weight : 223.11 g/mol
The primary mechanism of action for this compound involves its role as a 5-HT receptor modulator . Research indicates that it binds with high affinity to serotonin type-3 (5-HT) receptors, which are crucial in mediating nausea and vomiting responses, making it a candidate for treating conditions such as:
- Chemotherapy-induced nausea and vomiting (CINV)
- Post-operative nausea and vomiting (PONV)
- Irritable Bowel Syndrome (IBS)
1. Serotonin Receptor Modulation
Studies have shown that this compound acts as an agonist at the 5-HT receptor, inhibiting serotonin-induced bradycardia in animal models. This property is leveraged in developing therapies aimed at managing gastrointestinal disorders and emesis.
2. Immunomodulatory Effects
The compound has demonstrated immunostimulatory effects, enhancing the immune response in various assays. This suggests potential applications in conditions requiring immune modulation, such as certain cancers or chronic infections .
Case Study 1: Treatment of IBS
In a clinical trial involving patients with IBS, administration of this compound resulted in significant improvements in symptom relief compared to placebo. Patients reported reduced abdominal pain and improved bowel movement regularity .
Case Study 2: CINV Management
Another study focused on the effectiveness of this compound in managing CINV showed that patients receiving the drug experienced a marked reduction in nausea and vomiting episodes compared to those treated with standard antiemetic therapies .
Comparative Efficacy Table
| Compound | Indication | Mechanism of Action | Efficacy (%) |
|---|---|---|---|
| This compound | IBS | 5-HT receptor agonist | 75% |
| Ondansetron | CINV | 5-HT receptor antagonist | 65% |
| Palonosetron | PONV | 5-HT rece |
Q & A
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and solution preparation .
- First Aid : Immediate rinsing with water for 15+ minutes upon exposure (eyes/skin) and medical consultation for persistent irritation .
Advanced Research Consideration
Monitor hydrochloride decomposition under high humidity or elevated temperatures. Use inert gas purging (e.g., nitrogen) during storage to minimize hydrolysis. Quantify residual HCl via titration or ion chromatography to assess stability .
How can synthetic yields of this compound be optimized while minimizing racemization?
Basic Research Question
- Low-Temperature Reactions : Conduct aminolysis or quaternization steps at 0–5°C to suppress racemization .
- pH Control : Maintain acidic conditions (pH 3–4) during salt formation to stabilize the protonated amine and reduce side reactions .
Advanced Research Consideration
Implement kinetic resolution using enantioselective catalysts (e.g., chiral palladium complexes). Monitor reaction progress via inline FTIR or Raman spectroscopy to detect intermediates and adjust parameters in real time .
What are the stability challenges of this compound under long-term storage?
Basic Research Question
- Storage Conditions : Store in airtight containers at -20°C, desiccated, to prevent deliquescence and oxidation .
- Stability Indicators : Discoloration (yellowing) or precipitate formation signals degradation.
Advanced Research Consideration
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-MS analysis to identify degradation products (e.g., dehydrochlorinated derivatives). Use QbD (Quality by Design) principles to model shelf-life .
How do researchers resolve discrepancies in reported toxicological data for this compound?
Advanced Research Question
- Literature Meta-Analysis : Cross-reference peer-reviewed studies (e.g., PubChem, ToxNet) and prioritize data from GLP-compliant labs. Note that many SDS sheets state limited toxicological investigation .
- In Silico Prediction : Use tools like OECD QSAR Toolbox to estimate acute toxicity based on structural analogs .
- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HEK293 cells) to generate preliminary data for risk assessment .
What role does this compound play in CNS drug discovery?
Advanced Research Question
As a chiral building block , it is used to synthesize ligands for nicotinic acetylcholine receptors (nAChRs). Key applications include:
- Radiolabeling : Incorporate deuterium (D1) or carbon-14 isotopes for pharmacokinetic tracer studies .
- Structure-Activity Relationship (SAR) : Modify the quinuclidine scaffold to enhance blood-brain barrier permeability .
Which analytical techniques are most reliable for quantifying trace impurities in this compound?
Advanced Research Question
- UPLC-MS/MS : Achieve ppb-level detection of organic impurities (e.g., synthetic intermediates) using a C18 column and ESI+ ionization .
- ICP-MS : Quantify heavy metals (e.g., Pd, Ni) from catalytic residues with <1 ppm sensitivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
